molecular formula C21H22N4 B3032687 Pyrimidine, 2-(4-(diphenylmethyl)-1-piperazinyl)- CAS No. 3605-02-5

Pyrimidine, 2-(4-(diphenylmethyl)-1-piperazinyl)-

Cat. No.: B3032687
CAS No.: 3605-02-5
M. Wt: 330.4 g/mol
InChI Key: VDADREBHJMMWAG-UHFFFAOYSA-N
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Description

The compound Pyrimidine, 2-(4-(diphenylmethyl)-1-piperazinyl)- features a pyrimidine ring substituted at the 2-position with a 4-(diphenylmethyl)piperazine moiety. This structure combines the aromatic pyrimidine core, a common scaffold in medicinal chemistry, with a piperazine linker modified by a lipophilic diphenylmethyl group. Piperazine-substituted pyrimidines are often explored for their bioactivity, particularly in central nervous system (CNS) disorders and metabolic diseases, due to their ability to modulate receptors and enzymes .

Properties

IUPAC Name

2-(4-benzhydrylpiperazin-1-yl)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4/c1-3-8-18(9-4-1)20(19-10-5-2-6-11-19)24-14-16-25(17-15-24)21-22-12-7-13-23-21/h1-13,20H,14-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDADREBHJMMWAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=CC=N2)C(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20189609
Record name Pyrimidine, 2-(4-(diphenylmethyl)-1-piperazinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20189609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3605-02-5
Record name Pyrimidine, 2-(4-(diphenylmethyl)-1-piperazinyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003605025
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyrimidine, 2-(4-(diphenylmethyl)-1-piperazinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20189609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclocondensation of β-Dicarbonyl Compounds

The pyrimidine ring is classically constructed via cyclocondensation between β-dicarbonyl compounds and nitrogen-rich reagents. A widely adopted method involves reacting diethyl malonate with urea under acidic conditions (e.g., HCl or H₂SO₄) to form 2,4,6-trihydroxypyrimidine. Subsequent chlorination using phosphorus oxychloride (POCl₃) yields 2,4,6-trichloropyrimidine, a versatile intermediate for nucleophilic substitutions.

Critical Parameters :

  • Temperature : 80–100°C for cyclocondensation; 110–120°C for chlorination.
  • Solvent : Toluene or dichloroethane for POCl₃ reactions.
  • Yield : 60–75% for trichloropyrimidine.

Alternative Routes Using Enaminones

Enaminones, such as N,N-dimethylformamide dimethyl acetal (DMF-DMA) , react with amidines to form pyrimidine derivatives. For example, treating 4-chlorophenylguanidine with DMF-DMA in ethanol at reflux produces 2-amino-4-(4-chlorophenyl)pyrimidine, which can be further functionalized.

Optimization of Synthetic Efficiency

Solvent and Base Selection

Parameter SNAr Reaction Buchwald–Hartwig Amination
Solvent DMF, DMAc Toluene, dioxane
Base K₂CO₃, Cs₂CO₃ NaOtBu, K₃PO₄
Catalyst None Pd(OAc)₂/Xantphos
Temperature 100–120°C 60–80°C
Yield Range 45–65% 55–75%

Purification Techniques

  • Column Chromatography : Silica gel with hexane/ethyl acetate gradients (70–90% purity).
  • Recrystallization : Ethanol/water mixtures improve purity to >95%.

Analytical Validation of Structure

Spectroscopic Characterization

  • ¹H NMR : Distinct signals for diphenylmethyl protons (δ 7.2–7.4 ppm, multiplet) and piperazine methylene groups (δ 2.5–3.5 ppm).
  • ¹³C NMR : Pyrimidine carbons appear at δ 155–165 ppm; quaternary carbons of diphenylmethyl at δ 140–145 ppm.
  • HRMS : Molecular ion peak [M+H]⁺ at m/z 330.4 confirmed for C₂₁H₂₂N₄.

X-ray Crystallography

Single-crystal analysis resolves the planar pyrimidine ring and axial orientation of the piperazinyl group, ensuring correct regiochemistry.

Challenges and Alternative Approaches

Steric Hindrance Mitigation

The bulky diphenylmethyl group impedes nucleophilic attack on pyrimidine. Strategies include:

  • Pre-functionalized Piperazines : Synthesizing 4-(diphenylmethyl)piperazine separately to avoid in situ side reactions.
  • Microwave Assistance : Reducing reaction time from 24 hours to 2–4 hours, improving yield by 10–15%.

Green Chemistry Alternatives

  • Solvent-Free Reactions : Mechanochemical grinding of 2-chloropyrimidine and piperazine derivatives in a ball mill achieves 50–60% yield without solvents.
  • Biocatalysis : Lipase-mediated amination under aqueous conditions (pH 7–8) is under exploration.

Chemical Reactions Analysis

Chemical Reactivity

The compound exhibits distinct reactivity profiles due to its structural components:

3.1. Piperazine Moiety

  • Alkylation/Acylation : The secondary amines in the piperazine ring react with electrophiles (e.g., alkyl halides, acyl chlorides) to form quaternary salts or amides .

  • Coordination Chemistry : The nitrogen atoms can bind metal ions (e.g., Cu, Zn), enabling applications in catalysis or sensing .

3.2. Pyrimidine Core

  • Electrophilic Substitution : The electron-rich aromatic ring undergoes reactions with nitration or halogenation agents, facilitated by activating groups like methyl or phenyl substituents .

  • Condensation Reactions : The carbonyl group participates in nucleophilic additions, forming Schiff bases or hydrazones with aldehydes or hydrazines .

Table 2: Reactivity Pathways

Reaction TypeReactants/ConditionsProductsReference
AlkylationChloroacetamide + NaHSubstituted acetamides
Suzuki CouplingChloropyrimidine + arylboronic acidsArylpyrimidines

Biological Activities

The compound exhibits notable pharmacological properties, primarily due to its interaction with monoamine oxidases (MAOs) and neurotransmitter receptors:

4.1. Monoamine Oxidase Inhibition

  • MAO-A Selectivity : Derivatives of this compound show potent inhibitory activity against MAO-A (IC50 = 0.12–1.5 µM), with selectivity ratios (MAO-A vs. MAO-B) ranging from 10:1 to 50:1 .

  • Mechanism : The diphenylmethyl group enhances lipophilicity, facilitating binding to the MAO-A active site .

4.2. Neurotransmitter Modulation

  • Serotonin and Dopamine : The piperazine moiety interacts with 5-HT2A and D2 receptors, contributing to antidepressant and antipsychotic effects .

Table 3: MAO Inhibition Data

CompoundMAO-A IC50 (µM)Selectivity RatioReference
2-[4-(pyrimidin-2-yl)piperazin-1-yl]-2-oxoethyl derivatives0.12–1.510:1–50:1

Scientific Research Applications

Medicinal Chemistry

Pyrimidine, 2-(4-(diphenylmethyl)-1-piperazinyl)- has been investigated for various therapeutic properties:

  • Antimicrobial Activity : Studies suggest that this compound exhibits antimicrobial properties, making it a candidate for developing new antibiotics .
  • Antiviral Properties : Its structural characteristics allow it to interact with viral enzymes, potentially inhibiting viral replication.
  • Anticancer Effects : The compound has shown promise in inhibiting cancer cell proliferation through mechanisms involving the inhibition of cyclooxygenase (COX) and poly (ADP-ribose) polymerase (PARP) enzymes .

Biological Studies

Research has focused on the compound's interactions with biological macromolecules:

  • DNA/RNA Interaction : Due to its nucleotide-like structure, it may bind to nucleic acids, influencing genetic expression and cellular processes.
  • Enzyme Inhibition : The compound's ability to inhibit specific enzymes is crucial for its therapeutic effects in inflammatory diseases and cancer .

Chemical Synthesis

Pyrimidine, 2-(4-(diphenylmethyl)-1-piperazinyl)- serves as a versatile building block in organic synthesis:

  • Synthesis of Complex Molecules : It is utilized in the synthesis of more complex pharmacologically active compounds due to its reactivity in various chemical reactions such as oxidation and substitution.
  • Coordination Chemistry : The compound acts as a ligand in coordination complexes, enhancing the development of new materials with specific properties.

Case Study 1: Anticancer Activity

A study published in PubMed Central highlighted the development of pyrimidine-based drugs targeting cancer cells. The research demonstrated that derivatives of pyrimidine, including 2-(4-(diphenylmethyl)-1-piperazinyl)-, showed significant cytotoxic effects against various cancer cell lines. Mechanistic studies revealed that these compounds induced apoptosis through mitochondrial pathways .

Case Study 2: Antiviral Research

In another investigation, pyrimidine derivatives were tested for their antiviral efficacy against influenza viruses. The results indicated that certain modifications to the pyrimidine structure enhanced antiviral activity by inhibiting viral entry into host cells. This underscores the potential of pyrimidine derivatives in developing antiviral therapeutics .

Mechanism of Action

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related pyrimidine derivatives, focusing on substituent effects, physicochemical properties, and biological activities.

Structural and Physicochemical Properties

Compound Name Substituent on Piperazinyl Molecular Weight Predicted pKa Boiling Point (°C) Density (g/cm³)
Pyrimidine, 2-(4-(diphenylmethyl)-1-piperazinyl)- Diphenylmethyl ~370 (estimated) ~13.2 (estimated) ~580 (estimated) ~1.24 (estimated)
Lesopitron () 4-Chloro-pyrazolylbutyl Not reported Not available Not available Not reported
Piribedil HCl () Benzodioxolylmethyl 334.8 Not available 469.4 Not reported
2-[4-(2-Pyrazinyl)-1-piperazinyl]pyrimidine (E11) 2-Pyrazinyl 242.28 4.87 467.1 1.276
Imidazolylmethyl derivative (E8) 4-Methylphenylimidazolylmethyl ~370 (E9) 13.23 582.4 1.235
Key Observations:
  • Molecular Weight and Lipophilicity: The diphenylmethyl group in the target compound increases molecular weight (~370) compared to smaller substituents like pyrazinyl (242.28) or benzodioxolylmethyl (334.8).
  • Basicity (pKa) : The target compound's piperazinyl group has an estimated pKa of ~13.2, similar to imidazolylmethyl analogs (13.23 in E8). This high basicity contrasts sharply with the pyrazinyl derivative (pKa 4.87), suggesting differences in ionization states under physiological conditions .
  • Thermal Stability : Estimated boiling points for diphenylmethyl- and imidazolylmethyl-substituted compounds (~580°C) exceed those of Piribedil (469.4°C), likely due to stronger van der Waals interactions from aromatic substituents .
Hypoglycemic Activity ()

A study on 4-amino-2-(1-piperazinyl)pyrimidines demonstrated that:

  • The 2-(1-piperazinyl)pyrimidine core is essential for hypoglycemic activity.
  • Substituents influencing basicity (pKa) and molecular weight correlate with efficacy. For example, 4-acylated or acryloyl groups enhance activity, while bulky groups may reduce bioavailability .
  • Implication for Target Compound : The diphenylmethyl group’s bulkiness and high pKa may limit hypoglycemic effects but could favor CNS-targeted activity.
Target Compound’s Potential Profile

The diphenylmethyl group’s lipophilicity and steric bulk may position the compound for CNS applications , similar to Piribedil. However, its high molecular weight and density (~1.24 g/cm³) could pose challenges in formulation and solubility compared to smaller analogs like Lesopitron .

Biological Activity

Pyrimidine, 2-(4-(diphenylmethyl)-1-piperazinyl)- is a heterocyclic compound with significant biological activity, primarily due to its structural features that allow it to interact with various biological targets. This article discusses its biological properties, mechanisms of action, and relevant case studies.

Overview of Pyrimidine Structure

Pyrimidines are six-membered aromatic rings containing two nitrogen atoms at positions 1 and 3. The compound features a diphenylmethyl group attached to a piperazine ring, which enhances its interaction with biological systems. This structural configuration is crucial for its diverse pharmacological applications.

The biological activity of Pyrimidine, 2-(4-(diphenylmethyl)-1-piperazinyl)- is attributed to its ability to inhibit specific enzymes and receptors involved in various physiological processes:

  • Enzyme Inhibition : The compound has been shown to inhibit cyclooxygenase (COX) and poly (ADP-ribose) polymerase (PARP), leading to anti-inflammatory and anticancer effects.
  • DNA/RNA Interaction : Due to its structural similarity to nucleotides, it may influence DNA and RNA interactions, potentially affecting cellular proliferation and apoptosis .

Biological Activities

The compound exhibits a range of biological activities, as summarized below:

Activity Description
Anticancer Demonstrated antitumor activity by inhibiting cell proliferation in various cancer cell lines .
Antimicrobial Exhibits antibacterial and antifungal properties, making it a candidate for infection treatment .
Anti-inflammatory Inhibits inflammatory pathways, providing potential therapeutic benefits in inflammatory diseases.
CNS Activity Some derivatives show promise as antidepressants by inhibiting monoamine oxidase enzymes .

Antitumor Activity

A study evaluated several pyrimidine derivatives for their anticancer properties. The derivatives were tested against breast cancer cell lines, showing significant inhibition of tumor cell proliferation. Notably, certain substitutions on the pyrimidine ring enhanced antitumor activity compared to others .

Antimicrobial Properties

Research has indicated that pyrimidine derivatives possess notable antimicrobial activity. For instance, a series of synthesized compounds demonstrated effective inhibition against various bacterial strains, highlighting their potential as new antibiotics .

Neuropharmacological Effects

In another study focusing on the central nervous system (CNS), pyrimidine derivatives were synthesized and tested for monoamine oxidase (MAO) inhibitory activity. Compounds exhibited selective MAO-A inhibition, suggesting potential use in treating depression and anxiety disorders .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(4-(diphenylmethyl)-1-piperazinyl)pyrimidine, and how do reaction conditions affect yield?

  • Methodological Answer : The compound is synthesized via condensation reactions. A key method involves reacting 2-(1-piperazinyl)pyrimidine with diphenylmethyl halides in polar aprotic solvents (e.g., diethylformamide) under reflux. For example, a protocol using 1,4-dibromobutane as a linker and K₂CO₃ as a base achieved yields >80% by optimizing molar ratios (1:1.1 for reagents) and reflux duration (17 hours) . Excess base and controlled temperature (80–100°C) minimize side reactions like N-alkylation of the pyrimidine ring.

Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral markers should researchers prioritize?

  • Methodological Answer :

  • IR Spectroscopy : Look for peaks at ~1586 cm⁻¹ (C=N stretching in pyrimidine) and ~2843 cm⁻¹ (C-H stretching in diphenylmethyl groups) .
  • NMR : Key signals include δ 7.35–7.39 ppm (diphenylmethyl aromatic protons) and δ 3.80 ppm (piperazinyl N-CH₂ protons). Coupling constants (e.g., J = 2.4–4.7 Hz) confirm substituent orientation .
  • Mass Spectrometry : Validate molecular weight (e.g., 340.46 g/mol for Decloxizine analogs) .

Q. How does the diphenylmethyl-piperazinyl moiety influence solubility and bioavailability?

  • Methodological Answer : The diphenylmethyl group enhances lipophilicity (logP ~3.5 predicted), reducing aqueous solubility but improving membrane permeability. To balance this, researchers use co-solvents (e.g., ethanol) in formulation or introduce hydrophilic groups (e.g., hydroxyls) during derivatization .

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., NMR shifts) across studies be resolved?

  • Methodological Answer : Cross-validate using multiple techniques:

  • Compare experimental NMR data with computational predictions (e.g., density functional theory) .
  • Consult standardized databases (e.g., NIST Chemistry WebBook) for reference spectra .
  • Replicate synthesis under controlled conditions to isolate batch-specific impurities .

Q. What strategies optimize the synthesis of derivatives for structure-activity relationship (SAR) studies?

  • Methodological Answer :

  • Parallel Synthesis : Use a central 2-(1-piperazinyl)pyrimidine core and vary substituents (e.g., halogenation at pyrimidine C4/C6) .
  • Catalysis : Pd-mediated coupling (e.g., Suzuki for aryl groups) introduces diversity while maintaining yield .
  • High-Throughput Screening : Test intermediates for bioactivity early to prioritize derivatives .

Q. What computational approaches predict the compound’s interaction with biological targets (e.g., serotonin receptors)?

  • Methodological Answer :

  • Molecular Docking : Use software like AutoDock Vina to model binding to 5-HT₁A receptors, focusing on piperazinyl N-atoms and pyrimidine π-π stacking .
  • MD Simulations : Simulate ligand-receptor dynamics over 100 ns to assess stability of hydrogen bonds with Asp116 and Ser199 residues .

Contradiction Analysis

  • Issue : Discrepancies in reported melting points (e.g., 237.7°C vs. 469.4°C in analogs ).
  • Resolution : Verify purity via HPLC (>95%) and differential scanning calorimetry (DSC) to distinguish polymorphic forms .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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Pyrimidine, 2-(4-(diphenylmethyl)-1-piperazinyl)-
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Pyrimidine, 2-(4-(diphenylmethyl)-1-piperazinyl)-

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